3-Ethynyl-1,1'-biphenyl
Overview
Description
3-Ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H10. . The compound consists of a biphenyl structure with an ethynyl group attached to one of the phenyl rings, making it a versatile building block in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 3-Ethynyl-1,1’-biphenyl is the Amyloid-β (Aβ) protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
3-Ethynyl-1,1’-biphenyl interacts with the Aβ protein, inhibiting its aggregation . The compound’s ethynyl group and biphenyl structure are key to this interaction .
Biochemical Pathways
The compound affects the biochemical pathway related to the metabolism and processing of the Amyloid precursor protein (APP), a precursor to the Aβ protein . By inhibiting Aβ aggregation, 3-Ethynyl-1,1’-biphenyl can potentially disrupt the progression of Alzheimer’s disease .
Pharmacokinetics
Its molecular weight (17823 g/mol) and solid physical form suggest that it may have good bioavailability .
Result of Action
The molecular effect of 3-Ethynyl-1,1’-biphenyl’s action is the inhibition of Aβ aggregation . This can lead to a decrease in the formation of Aβ plaques, which are a hallmark of Alzheimer’s disease . The cellular effects are likely to be a reduction in neuronal damage caused by these plaques .
Action Environment
Environmental factors that could influence the action of 3-Ethynyl-1,1’-biphenyl include the presence of other molecules that can interact with Aβ, the pH of the environment, and the temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethynyl-1,1’-biphenyl can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where a halogenated biphenyl derivative reacts with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs in a solvent such as dimethylformamide (DMF) and requires a base like triethylamine (TEA) to facilitate the coupling process.
Industrial Production Methods
Industrial production of 3-Ethynyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include the choice of catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Electrophiles such as halogens (Br2, Cl2) or nitrating agents (HNO3) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-Ethynyl-1,1’-biphenyl has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an inhibitor of amyloid beta aggregation, which is relevant in Alzheimer’s disease research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-1,1’-biphenyl: Similar structure but with the ethynyl group attached to a different position on the biphenyl ring.
1,1’-Biphenyl-4-ylacetylene: Another ethynyl-substituted biphenyl derivative with different electronic and steric properties.
Uniqueness
3-Ethynyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Biological Activity
3-Ethynyl-1,1'-biphenyl (C14H10) is an organic compound notable for its biphenyl structure with an ethynyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
The primary biological activity of this compound is its inhibition of amyloid beta (Aβ) aggregation , which is significant in Alzheimer's disease pathology. The compound interacts with the Aβ protein, disrupting its aggregation process, thereby potentially decreasing the formation of amyloid plaques that are characteristic of Alzheimer's disease.
Key Mechanisms:
- Target Interaction : this compound primarily targets the Aβ protein.
- Biochemical Pathway : It affects the metabolism and processing of amyloid precursor protein (APP), a precursor to Aβ.
- Pharmacokinetics : With a molecular weight of approximately 178.23 g/mol, it is expected to exhibit good bioavailability due to its solid physical form.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anti-inflammatory Properties : There are indications that this compound may possess anti-inflammatory effects, although specific mechanisms remain to be fully elucidated.
- Anticancer Potential : Investigations into its anticancer properties suggest that it may inhibit tumor growth by modulating cellular pathways involved in proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on various derivatives of biphenyl compounds demonstrated that this compound exhibited significant inhibition of Aβ aggregation compared to other tested compounds. The study utilized both kinetic assays and transmission electron microscopy (TEM) to assess the aggregation profiles, confirming the effectiveness of the compound in preventing plaque formation .
Pharmacological Implications
The pharmacological implications of this compound are vast. Its ability to inhibit Aβ aggregation positions it as a candidate for further development in Alzheimer’s disease therapeutics. Additionally, its potential anticancer properties warrant exploration in oncology settings.
Future Directions
Future research should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : To further elucidate the pathways through which this compound exerts its biological effects.
- Clinical Trials : To evaluate its effectiveness in human subjects suffering from Alzheimer’s disease or various cancers.
Properties
IUPAC Name |
1-ethynyl-3-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h1,3-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIARMLHJPVJQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509866 | |
Record name | 3-Ethynyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58650-11-6 | |
Record name | 3-Ethynyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethynyl-3-phenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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